Product packaging for Disulfanidyl(Cat. No.:)

Disulfanidyl

Cat. No.: B1232233
M. Wt: 64.14 g/mol
InChI Key: PYPQFOINVKFSJD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Disulfanidyl is a potent, cell-permeable aldehyde dehydrogenase (ALDH) inhibitor with broad research applications. Its primary characterized mechanism of action involves the irreversible inhibition of ALDH, leading to an accumulation of acetaldehyde upon ethanol exposure, which forms the basis for its investigation in models of alcohol use disorder . Beyond addiction research, this compound demonstrates significant promise in oncology studies. It has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, with its anti-tumor activity being highly dependent on copper chelation and the subsequent generation of reactive oxygen species . Furthermore, research indicates potential applications in combating microbial and fungal infections, as well as modulating inflammatory pathways . This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula S2- B1232233 Disulfanidyl

Properties

Molecular Formula

S2-

Molecular Weight

64.14 g/mol

InChI

InChI=1S/HS2/c1-2/h1H/p-1

InChI Key

PYPQFOINVKFSJD-UHFFFAOYSA-M

SMILES

[S-][S]

Canonical SMILES

[S-][S]

Origin of Product

United States

Synthetic Methodologies for Disulfanidyl Appended Chemical Entities

Strategies for Carbon-Sulfur Bond Formation Incorporating Disulfanidyl Units

The creation of a stable bond between a carbon atom and a this compound group is a key challenge in the synthesis of organic molecules containing this moiety. The high reactivity of the this compound radical and its precursors necessitates carefully designed synthetic strategies.

Direct Functionalization Approaches

Direct functionalization methods aim to introduce the this compound group onto a pre-existing carbon skeleton. These approaches often leverage the reactivity of sulfur-centered radicals or the nucleophilicity of related sulfur species.

One conceptual approach involves the reaction of an organic radical with a source of the this compound group. While direct reactions with HSSH are not well-documented, the underlying principles can be inferred from related chemistries. For instance, radical reactions are known to be effective for forming carbon-sulfur bonds due to their high functional group tolerance and low sensitivity to solvent effects. researchgate.net A potential pathway could involve the homolytic cleavage of a suitable precursor to generate a this compound radical, which then combines with a carbon-centered radical.

Another strategy is the direct functionalization of surfaces or molecules containing reactive sites like alkynes. The disulfide-yne photoreaction, for example, allows for the direct addition of a disulfide compound across an alkyne, resulting in a vicinal dithioether structure. researchgate.net This type of reaction proceeds with 100% atom economy as it does not require the pre-reduction of the disulfide bond to thiols. researchgate.net While not forming a terminal this compound group directly, such methods provide a foundation for creating C-S-S-C linkages, which are structurally related.

Recent advancements in photoredox catalysis have enabled the direct C(sp3)–H bond disulfidation of saturated N-heterocycles. rsc.org This method uses a combination of a photocatalyst and a hydrogen atom transfer (HAT) reagent to activate inert C-H bonds, which then react with a disulfide source. This state-of-the-art approach allows for the installation of disulfide moieties into complex molecules under mild conditions and with a broad substrate scope. rsc.org

The table below summarizes key aspects of direct functionalization strategies relevant to forming carbon-sulfur bonds with disulfide-like structures.

Functionalization Strategy Key Reactants Reaction Conditions Primary Product Type Key Advantages
Radical Addition Carbon-centered radical, this compound radical sourceVaries (e.g., photolysis, thermal initiation)Alkyl this compoundHigh functional group tolerance
Disulfide-yne Reaction Alkyne, DisulfideUV irradiationVicinal dithioether100% atom economy
Photocatalytic C-H Disulfidation Saturated heterocycle, Disulfide, Photocatalyst, HAT reagentVisible light, mild conditionsDisulfide-appended heterocycleHigh selectivity, mild conditions

Inorganic Synthesis Routes to this compound Ligand Systems

In inorganic chemistry, the "this compound" group is found as a component of larger, complex thiophosphate anions that act as ligands for transition metals. The synthesis of these ligands is typically achieved through high-temperature methods in non-aqueous or unconventional solvent systems.

Ionothermal Synthesis Approaches for Thiophosphate Anions

Ionothermal synthesis utilizes ionic liquids as both the solvent and, in some cases, as a template or structure-directing agent. iucr.org This method has proven particularly versatile for the synthesis of novel metal thiophosphates. acs.org The low vapor pressure and high thermal stability of ionic liquids allow for reactions to be carried out at elevated temperatures, facilitating the reaction of elemental precursors. iucr.org

For example, several new nickel thiophosphate anions have been isolated as salts of the 1-ethyl-3-methylimidazolium (B1214524) (EMIM+) cation by reacting the elements (nickel, phosphorus, and sulfur) in an ionic liquid like [EMIM][BF4]. acs.org These reactions have yielded complex anions such as [Ni(P2S8)2]2−, [Ni(P3S9)(P2S8)]3−, and [Ni(P3S9)2]4−. acs.org The specific compound bis(3-methyl-1-propyl-1H-imidazol-3-ium) bis(4,6-This compound -4,6-disulfanylidene-1,2,3,5,4,6-tetrathiadiphosphinane-κ3S2,S4,S6)nickel contains the [Ni(P2S8)2]2− anion, explicitly naming the this compound moiety as part of its systematic name. This compound was prepared by heating the elemental precursors in an ionic liquid at 150°C for 96 hours.

The table below details examples of nickel thiophosphate anions synthesized via ionothermal methods.

Compound Formula Anionic Ligand Ionic Liquid Used Synthesis Temperature Reference
[EMIM]2[Ni(P2S8)2][Ni(P2S8)2]2-[EMIM][BF4]150°C acs.org
[EMIM]3[Ni(P3S9)(P2S8)][Ni(P3S9)(P2S8)]3-[EMIM][BF4]150°C acs.org
[EMIM]4[Ni(P3S9)2][Ni(P3S9)2]4-[EMIM][BF4]150°C acs.org

Solvothermal and Hydrothermal Synthetic Pathways

Solvothermal and hydrothermal syntheses are methods that employ solvents (organic for solvothermal, aqueous for hydrothermal) in sealed vessels at temperatures above their boiling points. The resulting high pressure and temperature facilitate the dissolution of reactants and the crystallization of products that are often inaccessible under ambient conditions. rsc.orgoup.com

Solvothermal Synthesis: This technique is ideal for preparing solid-state compounds like organic-inorganic hybrids and has been used to create sulfur-containing materials. For instance, sulfur-containing coordination polymers have been assembled using solvothermal methods, where the choice of solvent and reaction parameters influences the final structure. technologypublisher.comtandfonline.com The synthesis of metal thiophosphates can also be achieved via solvent-free reactions at moderate temperatures (e.g., 500°C) through chemical exchange between metal chlorides and phosphorus/sulfur mixtures, which can be considered a high-temperature solid-state variant of these methods. mdpi.com

Hydrothermal Synthesis: This method uses water as the reaction medium under high temperature and pressure. It is a common and low-cost method for synthesizing metal sulfides. core.ac.ukrsc.org For example, complex metal sulfides like (Ni,Fe)3S4 (violarite) have been synthesized from pentlandite (B1173512) precursors in hydrothermal cells at temperatures between 125-145°C. acs.org This approach can be advantageous for preparing compounds with low thermal stabilities. acs.org While direct synthesis of this compound-thiophosphate ligands via this method is less documented, the principles of using hydrothermal brines to create complex transition metal sulfides are well-established. cambridge.org

The following table compares the features of these synthetic methods for inorganic sulfur compounds.

Method Solvent Typical Temperature Typical Pressure Key Advantages Example Products
Ionothermal Ionic Liquid100 - 250°CAutogenousNovel structures, reusable solvent[Ni(P2S8)2]2-
Solvothermal Organic Solvent100 - 300°CAutogenousControl over crystal morphologySulfur-containing coordination polymers
Hydrothermal Water100 - 400°CAutogenousLow cost, environmentally benignMetal sulfides (e.g., FeS2, CuS)

Reaction Engineering and Process Optimization for this compound Compound Synthesis

The successful and efficient synthesis of this compound-containing compounds, particularly on a larger scale, requires careful consideration of reaction engineering principles and process optimization. This involves moving beyond laboratory-scale discovery to develop robust, scalable, and cost-effective production methods. alfalaval.comalfalaval.us

Key parameters that require optimization include temperature, pressure, reaction time, reactant concentrations, and the choice of catalyst and solvent. in.govfiveable.me For high-temperature inorganic syntheses, such as the ionothermal and hydrothermal methods described above, controlling these variables is critical for determining the final product's phase, crystallinity, and purity. fiveable.meacs.org For instance, in the hydrothermal synthesis of a copper hybrid compound, a multivariate study using the Response Surface Method (RSM) was employed to find the optimal conditions (pH, temperature, time, and reactant mass) to maximize crystal yield. rsc.org

Process optimization aims to achieve several goals:

Maximizing Yield: Adjusting reaction conditions to favor the formation of the desired product over side products. in.gov

Improving Purity: Minimizing the formation of impurities, which simplifies downstream purification processes.

Enhancing Safety: Avoiding highly hazardous reagents and extreme reaction conditions where possible.

Ensuring Scalability: Developing a process that is reproducible and stable when scaled up from the laboratory to industrial production. alfalaval.com

For the synthesis of thiophosphate ligands, optimization would involve studying the effects of the ionic liquid's cation and anion, the stoichiometry of the elemental reactants, and the heating/cooling profile. For organic syntheses, optimizing catalyst loading, reaction time, and purification methods like chromatography or crystallization are crucial steps. in.gov The ultimate goal is to develop a synthetic route that is not only chemically effective but also economically and environmentally sustainable.

Unable to Generate Article on the Synthetic Methodologies of this compound-Appended Chemical Entities

Following a comprehensive and targeted search of scientific literature, it has been determined that there is insufficient available research to construct a scientifically accurate article based on the provided outline for "."

The term "this compound" chemically refers to the radical HSS• or the substituent group -SSH. While this chemical entity is known, the search of academic and patent databases did not yield a body of research dedicated to its specific use as a building block to be "appended" to other molecules in a controlled manner, as implied by the detailed outline.

Specifically, there is a lack of dedicated research literature on the following topics as they pertain to the this compound group:

Modulating Oligomerization and Cyclization Pathways: No specific methods were found that focus on controlling the oligomerization or cyclization of precursors to attach a this compound group.

Stereoselective and Regioselective Synthetic Control: The searches did not uncover established protocols for the stereoselective or regioselective installation of a this compound group onto chemical scaffolds.

While the principles of stereoselective and regioselective synthesis are well-established in organic chemistry for a wide variety of functional groups and compound classes, these have not been specifically documented for the synthesis of "this compound-appended" molecules as a distinct research area. Attempting to generate content for the requested subheadings would require extrapolating from unrelated chemical systems, which would not meet the standards of scientific accuracy and would constitute a misrepresentation of the current state of chemical research.

Therefore, to adhere to the instructions of providing a scientifically accurate and non-hallucinatory response, the requested article cannot be generated. The foundational research to support the specific sections and subsections of the provided outline does not appear to be available in the public domain.

Advanced Spectroscopic and Structural Elucidation Techniques for Disulfanidyl Compounds

High-Resolution Vibrational Spectroscopy (IR and Raman) in Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for probing molecular structure and conformation. researchgate.net These methods measure the vibrational energies of molecular bonds, which are highly sensitive to the local chemical environment, bond strength, and geometry. rsc.org

Infrared and Raman spectra of disulfanidyl-containing compounds are characterized by specific vibrational modes that serve as diagnostic markers for functional groups. The most significant of these are the S-S and C-S stretching vibrations. Theoretical and experimental studies on hydrogen persulfide (HSSH), the parent disulfane (B1208498), provide a fundamental basis for these assignments. nih.govolemiss.eduresearchgate.net

The S-S stretching mode (ν(S-S)) typically appears as an intense band in the Raman spectrum between 500 and 550 cm⁻¹. researchgate.net This band's exact position is highly sensitive to the conformation of the C-S-S-C moiety in organic disulfides. Different rotational isomers (rotamers) about the S-S bond result in distinct ν(S-S) frequencies. For instance, the gauche-gauche-gauche (g-g-g), gauche-gauche-trans (g-g-t), and trans-gauche-trans (t-g-t) conformations give rise to Raman bands near 510, 525, and 540 cm⁻¹, respectively. researchgate.netresearchgate.net This sensitivity allows for detailed conformational analysis in both simple molecules and complex systems like proteins. nih.govkdsi.runih.gov

The C-S stretching vibration (ν(C-S)) is found in the 600-750 cm⁻¹ region. The S-H stretch (ν(S-H)) in disulfanes (RSSH) is expected in a similar region to thiols, typically around 2550-2600 cm⁻¹.

Table 1: Characteristic Vibrational Frequencies for this compound and Disulfide Compounds This table presents typical frequency ranges for key vibrational modes in this compound-containing molecules based on experimental and theoretical data.

Vibrational ModeFrequency Range (cm⁻¹)SpectroscopyNotes
S-H Stretch2550 - 2600IR, RamanDiagnostic for disulfanes (RSSH).
S-S Stretch500 - 550RamanStrong intensity. Position is sensitive to dihedral angle and conformation.
C-S Stretch600 - 750IR, RamanModerate intensity. Position can be influenced by adjacent groups.
SSH Bend~886IRObserved in HSSH. nih.govolemiss.eduresearchgate.net

In-Situ Spectroscopic Monitoring of Reaction Intermediates

The ability to monitor chemical reactions in real-time provides invaluable mechanistic insight. In-situ IR and Raman spectroscopy are ideally suited for this purpose, allowing for the direct observation of reactants, products, and transient intermediates. nih.gov

These techniques have been effectively used to study the dynamics of disulfide bond formation and cleavage. For example, in-situ Raman spectroscopy has been employed to monitor the reaction of L-cysteine with S-methyl methanethiosulfonate (B1239399) (MMTS) to form disulfide bridges and their subsequent reduction by tris(2-carboxyethyl)phosphine (B1197953) (TCEP). rsc.orgresearchgate.net The appearance and disappearance of the characteristic S-S and S-H vibrational bands allow for the tracking of the reaction progress and confirmation of the reversible formation of free thiol groups. rsc.orgresearchgate.net

Furthermore, in-situ X-ray absorption spectroscopy, a related technique, has been used to identify the involvement of terminal disulfide units as key catalytic intermediates in the hydrogen evolution reaction by amorphous molybdenum sulfide (B99878) catalysts. acs.org This demonstrates the critical role of real-time spectroscopic monitoring in elucidating reaction mechanisms involving this compound species. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the complete structure of organic molecules in solution. researchgate.net It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

A multi-nuclear NMR approach provides a comprehensive picture of this compound compounds.

¹H NMR: Proton NMR is fundamental for identifying the types and number of hydrogen atoms. In an organic disulfane (RSSH), the proton of the sulfhydryl group gives a characteristic signal, though its chemical shift can be variable and influenced by solvent and concentration. Protons on carbon atoms adjacent to the disulfide linkage are also influenced by the sulfur atoms, providing structural clues. mdpi.com

³¹P NMR: For compounds containing both disulfide and phosphorus moieties, such as phosphonothioyl disulfanes, ³¹P NMR is essential. The phosphorus chemical shifts and coupling constants (e.g., nJPP) provide direct information about the phosphorus environment and through-bond connectivity. rsc.org

³³S NMR: Direct observation of the sulfur atoms via ³³S NMR offers unique structural insights. However, this technique is challenging due to the low natural abundance (0.76%) and quadrupolar nature (spin I = 3/2) of the ³³S nucleus, which often results in very broad signals and low sensitivity. mdpi.comhuji.ac.il Despite these difficulties, advances in high-field solid-state NMR have made it possible to acquire ³³S NMR spectra for disulfide-containing materials, providing data on the local electronic environment and identifying inequivalent sulfur sites. nih.govrsc.orgrsc.org For small organic sulfides, ³³S NMR can be performed in solution, but it remains a specialized technique. huji.ac.il

Table 2: Typical NMR Chemical Shift Ranges for Disulfide Compounds This data table provides representative chemical shift values for nuclei commonly found in organodisulfide compounds.

NucleusCompound TypeTypical Chemical Shift (ppm)Reference Compound
¹HR-CH ₂-S-S-2.5 - 3.0Tetramethylsilane (TMS)
¹³CR-C H₂-S-S-35 - 45Tetramethylsilane (TMS)
³³SOrganic Disulfides+20 to +150(NH₄)₂SO₄
³¹PPhosphonothioyl Disulfanes85 - 10785% H₃PO₄

Two-Dimensional NMR Techniques for Connectivity Mapping

While one-dimensional NMR spectra provide information on individual nuclei, two-dimensional (2D) NMR experiments reveal how these nuclei are connected through chemical bonds. nih.gov These techniques are indispensable for the unambiguous structural assignment of complex molecules. blogspot.comrutgers.edu

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of proton networks throughout the molecule. cam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly to the carbons (or other heteroatoms) to which they are attached. It is a powerful tool for assigning carbon signals based on their attached, and more easily assigned, protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for piecing together molecular fragments separated by quaternary carbons or heteroatoms, such as the disulfide bond itself, by showing correlations from protons on one side of the S-S bond to carbons on the other.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Studies

Mass spectrometry is a primary analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy.

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecular ion (M⁺˙) of a disulfide compound is formed. This ion is often unstable and undergoes characteristic fragmentation reactions that provide significant structural information. tandfonline.comtandfonline.com

Key fragmentation pathways for dialkyl disulfides (RSSR') include:

S-S Bond Cleavage: Homolytic or heterolytic cleavage of the weak sulfur-sulfur bond is a common pathway, although the resulting RS⁺ ions are not always the most abundant.

C-S Bond Cleavage: Fission of the carbon-sulfur bond is a major fragmentation route, leading to the formation of hydrocarbon ions ([R]⁺) and sulfur-containing fragments ([SSR']⁺). The stability of the resulting carbocation often dictates the prevalence of this pathway.

Intramolecular Hydrogen Rearrangement: A dominant fragmentation mechanism for many aliphatic disulfides involves the transfer of a hydrogen atom from the alkyl chain to a sulfur atom, followed by cleavage to produce a protonated disulfane ion ([RSSH]⁺˙) and a neutral alkene molecule. cdnsciencepub.com This process is particularly favorable when it can proceed through a five- or six-membered cyclic transition state. tandfonline.com

Loss of Sulfur: Skeletal rearrangements leading to the loss of one or two sulfur atoms can also occur, particularly in smaller molecules like dimethyl disulfide. tandfonline.comtandfonline.com

The analysis of these fragmentation patterns, often aided by the study of isotopically labeled compounds, allows chemists to deduce the structure of the alkyl groups and confirm the presence of the disulfide linkage. tandfonline.com

Table 3: Common Fragment Ions in the Mass Spectrum of Diethyl Disulfide (CH₃CH₂SSCH₂CH₃) This table illustrates the characteristic fragmentation pathways of a simple dialkyl disulfide upon electron impact ionization.

m/z (Mass-to-Charge Ratio)Ion FormulaProposed Fragmentation Pathway
122[C₄H₁₀S₂]⁺˙Molecular Ion (M⁺˙)
94[C₂H₆S₂]⁺˙H-transfer and loss of C₂H₄ (ethene)
93[C₂H₅S₂]⁺Loss of a C₂H₅˙ radical (ethyl radical)
66[H₂S₂]⁺˙Further rearrangement from [C₂H₆S₂]⁺˙
61[C₂H₅S]⁺Cleavage of the S-S bond
29[C₂H₅]⁺Cleavage of the C-S bond

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound compounds with a high degree of accuracy. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can provide measurements to several decimal places. bioanalysis-zone.com This precision allows for the calculation of the 'exact mass' of a molecule, which is instrumental in distinguishing between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.com

The process involves ionizing the this compound compound, accelerating the resulting ions, and then deflecting them in a magnetic or electric field to separate them based on their m/z ratio. bioanalysis-zone.com By measuring the exact mass, analysts can narrow down the possibilities for the molecular formula of an unknown this compound-containing substance or confirm the identity of a synthesized compound. bioanalysis-zone.comnih.gov This capability is particularly valuable in complex sample matrices where multiple components may be present. nih.gov Fourier transform-based instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometers, are often employed for their superior resolving power and mass accuracy in these analyses. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry, also known as MS/MS or MS², is a powerful technique used to elucidate the structure of this compound compounds by analyzing their fragmentation patterns. eag.comwikipedia.org The process involves multiple stages of mass analysis. msaltd.co.uk First, the this compound compound is ionized, and a specific ion, known as the precursor or parent ion, is selected by the first mass analyzer (MS1) based on its mass-to-charge ratio. eag.comwikipedia.org

This selected precursor ion is then directed into a collision cell where it collides with an inert gas, such as argon or nitrogen. This collision-induced dissociation (CID) causes the precursor ion to break apart into smaller fragment ions, also known as product or daughter ions. eag.comnationalmaglab.org These fragment ions are then passed into a second mass analyzer (MS2), which separates them according to their m/z ratios. eag.comwikipedia.org The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the original molecule's structure. By analyzing these fragments, researchers can deduce the connectivity of atoms and the arrangement of functional groups within the this compound compound. nationalmaglab.org This technique is highly specific and sensitive, making it invaluable for the structural characterization of novel or complex this compound derivatives. eag.comlabmanager.com

X-ray Diffraction (XRD) and Crystallographic Analysis for Solid-State Structures

X-ray Diffraction (XRD) is a non-destructive analytical method fundamental to understanding the three-dimensional arrangement of atoms within a crystalline solid. thermofisher.commalvernpanalytical.com This technique provides detailed information about the crystal structure, which is a unique characteristic of a crystalline material. malvernpanalytical.comdrawellanalytical.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline this compound compound at the atomic level. rigaku.comuol.de This technique offers detailed information about the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms. carleton.eduuhu-ciqso.es

The process requires a high-quality single crystal of the this compound compound, which is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. rigaku.comcarleton.edu The interaction of the X-rays with the ordered arrangement of atoms in the crystal lattice produces a unique diffraction pattern of spots called reflections. uol.de By analyzing the positions and intensities of these reflections, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom. rigaku.comuol.de This allows for the unambiguous determination of the molecule's absolute configuration and its preferred conformation in the solid state. carleton.edu

Table 1: Key Information Obtained from Single-Crystal XRD

Parameter Description
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), which define the basic repeating unit of the crystal lattice.
Bond Lengths The distances between the nuclei of two bonded atoms, providing insight into bond strength and order.
Bond Angles The angles formed between three connected atoms, which define the geometry of the molecule.
Torsion Angles The dihedral angles that describe the conformation of the molecule by defining the rotation around a chemical bond.
Absolute Configuration The three-dimensional spatial arrangement of atoms in a chiral molecule, crucial for understanding its stereochemical properties.

| Molecular Conformation | The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. |

Powder X-ray Diffraction for Phase Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a rapid and widely used technique for the characterization of polycrystalline materials, including this compound compounds. creative-biostructure.comcarleton.edu Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a finely ground powder sample containing a large number of small, randomly oriented crystallites. carleton.eduiastate.edu

When the powdered sample is exposed to an X-ray beam, the randomly oriented crystallites ensure that all possible diffraction conditions are met simultaneously. carleton.edu The result is a characteristic diffraction pattern of peaks at different angles. Each crystalline phase has a unique PXRD pattern, which serves as a "fingerprint" for that specific material. creative-biostructure.commalvernpanalytical.com By comparing the experimental diffraction pattern of a this compound compound to a database of known patterns, its phase can be identified. warwick.ac.ukncl.ac.uk Furthermore, PXRD is an effective tool for assessing the crystalline purity of a sample. The presence of sharp, well-defined peaks indicates a highly crystalline material, while the absence of peaks from other known phases can confirm its purity. iastate.eduamericanpharmaceuticalreview.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a compound. technologynetworks.comlibretexts.org This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. libretexts.orglibretexts.org It is a valuable tool for investigating the electronic structure of molecules containing chromophores, the part of a molecule responsible for its color. scribd.com

Electronic Transitions and Chromophoric Analysis

When a this compound compound absorbs UV or visible light, the energy is used to promote an electron from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed depend on the energy difference between these orbitals. The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, reveals peaks corresponding to specific electronic transitions. azooptics.com

Common electronic transitions include:

π → π* (pi to pi star) transitions: These occur in molecules with conjugated π systems, such as those containing double or triple bonds. libretexts.orgfirsthope.co.in

n → π* (n to pi star) transitions: These involve the promotion of an electron from a non-bonding orbital (like the lone pairs on sulfur) to an anti-bonding π* orbital. libretexts.orgfirsthope.co.in

σ → σ* (sigma to sigma star) transitions: These require higher energy and occur at shorter wavelengths, involving electrons in sigma bonds. libretexts.orgfirsthope.co.in

The sulfur-sulfur bond and any adjacent unsaturated groups in a this compound compound act as a chromophore. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands in the UV-Vis spectrum provide information about the nature of the chromophore and the electronic environment within the molecule. Analysis of these transitions helps in understanding the electronic structure and conjugation within this compound compounds. azooptics.comresearchgate.net

Table 2: Types of Electronic Transitions in UV-Vis Spectroscopy

Transition Description Typical Wavelength Range
σ → σ* Excitation of an electron from a bonding sigma (σ) orbital to an anti-bonding sigma (σ*) orbital. < 200 nm (High Energy)
n → σ* Excitation of an electron from a non-bonding (n) orbital to an anti-bonding sigma (σ*) orbital. 150 - 250 nm
π → π* Excitation of an electron from a bonding pi (π) orbital to an anti-bonding pi (π*) orbital. 200 - 700 nm

| n → π | Excitation of an electron from a non-bonding (n) orbital to an anti-bonding pi (π) orbital. | 200 - 700 nm (Low Intensity) |

Quantitative Spectroscopic Methods and Derivatization Studies

The quantitative analysis of compounds containing the this compound or disulfanediyl moiety presents unique challenges due to the reactivity and potential instability of the sulfur-sulfur bond. Spectroscopic methods, often coupled with chemical derivatization, provide the necessary sensitivity and selectivity for accurate quantification in various matrices. These techniques range from classical spectrophotometry to advanced hyphenated chromatographic and mass spectrometric methods.

Direct spectroscopic measurement of this compound compounds can be difficult as the S-S bond itself is not a strong chromophore for UV-Visible spectroscopy, and signals in NMR can be complex. mundialsiglo21.com Therefore, many quantitative methods are indirect or rely on the unique chemical reactivity of the disulfide bond or its precursor thiol groups.

Common quantitative approaches include UV-Visible (UV-Vis) spectrophotometry, Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS), the latter often coupled with a separation technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). mtoz-biolabs.comresearchgate.netlongdom.org The choice of method depends on the analyte's concentration, the complexity of the sample matrix, and the specific this compound compound being analyzed. frontiersin.org

A cornerstone of disulfide quantification is the chemical reduction of the disulfide bond (-S-S-) to form two thiol groups (-SH). These thiols are more reactive and can be readily derivatized for spectroscopic analysis. nih.gov Reagents such as dithiothreitol (B142953) (DTT) or sodium borohydride (B1222165) (NaBH₄) are commonly used for this reduction step. acs.orgnih.gov The quantification of disulfides is then often achieved by measuring the amount of thiol produced. nih.gov

UV-Visible Spectrophotometry

UV-Vis spectroscopy is a widely accessible technique for quantification. longdom.org For disulfides, the most prevalent method involves the use of Ellman’s reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). nih.govnih.gov This method is indirect:

A sample containing both native thiols and disulfides is split. In one aliquot, the native thiol content is measured directly.

In the second aliquot, the disulfides are chemically reduced to thiols.

DTNB is added to both aliquots. It reacts stoichiometrically with thiol groups, cleaving its own disulfide bond and releasing a yellow-colored anion, 2-nitro-5-thiobenzoate (TNB²⁻). wikipedia.org

The concentration of the intensely colored TNB²⁻ is measured spectrophotometrically at its maximum absorbance wavelength (λmax) of approximately 412 nm. broadpharm.comspringernature.com

The disulfide concentration is calculated by the difference in thiol content between the reduced and non-reduced samples. nih.gov

The TNB²⁻ product has a high molar extinction coefficient (ε), which allows for sensitive detection. wikipedia.orgbroadpharm.com This principle is applied in both simple colorimetric assays and more complex HPLC-UV methods where TNB is quantified after chromatographic separation. nih.gov

Table 1: Parameters for Quantitative Analysis of Thiols/Disulfides using Ellman's Reagent (DTNB)

nih.gov
ParameterValue / DescriptionReference
Reagent5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
Analyte DetectedFree thiol groups (-SH)
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Chromatography and Mass Spectrometry

For complex mixtures, hyphenated techniques that combine the separation power of chromatography with the detection capabilities of spectroscopy are essential. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile this compound compounds, such as dimethyl disulfide and diethyl disulfide, which are important in food and environmental analysis. frontiersin.orgmdpi.comiwaponline.com Samples are often prepared using headspace (HS) or solid-phase microextraction (SPME) to isolate and preconcentrate the volatile analytes before they are introduced into the GC-MS system. researchgate.netnih.gov Quantification is typically performed using an internal or external standard method, with the mass spectrometer providing highly selective detection based on the mass-to-charge ratio of the analyte and its fragments. iwaponline.comshimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem MS (MS/MS), is a powerful tool for the analysis of non-volatile or thermally labile disulfides, such as the biologically significant glutathione (B108866) disulfide (GSSG) or disulfide-linked peptides and proteins. mtoz-biolabs.comacs.orgnih.gov The liquid chromatograph separates the compounds in the mixture, and the mass spectrometer provides sensitive and specific detection, enabling accurate quantification even at very low levels. mtoz-biolabs.comrapidnovor.com Isotope dilution methods, where a known amount of a stable isotope-labeled version of the analyte is added to the sample, are often used to achieve the highest accuracy and precision. acs.orgrsc.org

Table 2: Examples of GC-MS Methods for Quantitative Analysis of Volatile Disulfides

mdpi.com
Analyte(s)Sample MatrixExtraction/IntroductionDetection Limit (LOD) / Quant. RangeReference
Dimethyl disulfide, Methyl ethyl disulfide, etc.Fungus CultureHeadspace SPMENot specified (Qualitative/Semi-quantitative)
Dimethyl disulfide, Dimethyl trisulfideVegetablesHeadspace SPMELOD: 0.008 - 0.028 µg/mL
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Quantitative NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the concentration of an analyte without the need for a calibration curve of the analyte itself. researchgate.net The integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. researchgate.net For quantitative analysis of a this compound compound, a certified internal standard of known concentration is added to the sample. By comparing the integral of a specific, well-resolved resonance from the analyte with the integral of a resonance from the internal standard, the concentration of the analyte can be precisely calculated. researchgate.net This technique has been successfully applied to quantify disulfide compounds in complex mixtures like plant extracts. researchgate.net

Derivatization Studies

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical method. sigmaaldrich.com For this compound compounds, derivatization is typically performed on the corresponding thiols obtained after the reduction of the disulfide bond. The goals are often to enhance detection sensitivity, improve chromatographic separation, or increase the stability of the analyte. researchgate.netmdpi.com

Pentafluorobenzyl Bromide (PFBBr) is a highly effective derivatizing agent for thiols. sigmaaldrich.comnih.gov It reacts with the thiol group to form a pentafluorobenzyl derivative. These derivatives are strongly electron-capturing, making them ideal for highly sensitive detection by GC with an electron capture detector (GC-ECD). sigmaaldrich.com They are also readily analyzed by GC-MS. researchgate.netresearcher.life

Maleimides , such as N-ethylmaleimide (NEM), are commonly used to alkylate thiols. concordia.ca This reaction is particularly important in mass spectrometry-based methods for analyzing disulfide-thiol redox states. By "capping" the free thiols with a maleimide (B117702) adduct, it prevents their accidental oxidation or disulfide exchange during sample preparation, ensuring that the measured disulfide content accurately reflects the original state in the sample. acs.orgrsc.org

Monobromobimane (B13751) (mBBr) reacts with thiols to form highly fluorescent adducts. mdpi.com This allows for sensitive quantification using HPLC with fluorescence detection (HPLC-FLD). The derivatized products can also be analyzed by LC-MS for enhanced specificity. shimadzu.com

Table 3: Common Derivatization Reagents for Analysis of this compound Compound Precursors (Thiols)

sigmaaldrich.comnih.govresearchgate.net
Derivatization ReagentTarget Functional GroupPurpose of DerivatizationTypical Analytical TechniqueReference
Pentafluorobenzyl bromide (PFBBr)Thiol (-SH)Adds an electron-capturing group for high sensitivity.GC-ECD, GC-MS
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)Thiol (-SH)Forms a chromophore for colorimetric detection.UV-Vis, HPLC-UV
Generated code

Theoretical and Computational Investigations of Disulfanidyl Systems

Quantum Chemical Approaches to Molecular Structure and Bonding

Quantum chemical methods are fundamental to elucidating the electronic structure, geometry, and bonding characteristics of molecules. archive.org For a species like the disulfanidyl anion, these approaches offer insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of chemical systems, balancing computational cost with accuracy. nih.govsemanticscholar.org Studies have employed DFT to model the formation of this compound derivatives. For instance, the reaction of the hydrosulfide (B80085) anion (HS⁻) with cystine, a representative disulfide, to form a cysteinyl-persulfide (a this compound derivative) has been computationally modeled. nih.gov

The structures of the reactant complex, transition state, and product complex were optimized using the DFT methodology. nih.govsemanticscholar.org Specifically, the IEFPCM/ωB97X-D/6-31+G(d) level of theory was utilized, with water described as a continuum solvent to simulate aqueous conditions. semanticscholar.org This approach allows for the determination of stable geometries and provides a detailed picture of the electronic structure throughout the reaction. nih.govsemanticscholar.org

Table 1: DFT Methodology for this compound Formation Analysis
ParameterSpecificationReference
Computational MethodDensity Functional Theory (DFT) nih.govsemanticscholar.org
Functional/Basis SetωB97X-D/6-31+G(d) nih.govsemanticscholar.org
Solvation ModelIntegral Equation Formalism for the Polarizable Continuum Model (IEFPCM) semanticscholar.org
System ModeledReaction of Hydrosulfide (HS⁻) with Zwitterionic Cystine nih.gov

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. archive.org These methods, such as Coupled Cluster (CC) theory, are often considered the "gold standard" for high-accuracy energy and property predictions. While the DFT studies on this compound formation cite foundational papers related to ab initio theory, specific high-accuracy ab initio calculations dedicated solely to the this compound system itself were not identified in the surveyed literature. nih.govsemanticscholar.org Such calculations would be valuable for benchmarking the results from more cost-effective DFT methods.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Reaction Mechanism Prediction and Transition State Analysis

Understanding how a chemical reaction proceeds is crucial for controlling its outcome. Computational chemistry is instrumental in mapping reaction mechanisms, identifying intermediate structures, and characterizing the high-energy transition states that connect reactants and products.

For the reaction between the hydrosulfide anion and cystine, computational modeling has shown that the formation of the this compound derivative occurs through a concerted S_N2 mechanism. nih.gov The calculations identified a single, concerted linear transition state connecting the reactants and products. nih.gov

Table 2: Calculated Energetics for this compound Formation from Cystine and HS⁻
ParameterCalculated Value (kcal/mol)Reference
Activation Gibbs Free Energy (ΔG‡)19.9 nih.gov
Gibbs Free Energy of Reaction (ΔGr)13.4 nih.gov

Brønsted relationships and kinetic isotope effect (KIE) studies are experimental and computational tools used to gain deeper insight into transition state structures and reaction mechanisms. These analyses can reveal the extent of bond breaking and formation and the degree of charge development in the transition state. However, based on the available literature, specific studies applying Brønsted analysis or calculating kinetic isotope effects for reactions directly involving the this compound moiety have not been reported.

Elucidating Reaction Pathways and Energy Barriers

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can model conformational changes, solvent effects, and intermolecular interactions on timescales ranging from picoseconds to microseconds. While MD simulations are widely applied in biochemistry and materials science, no studies specifically employing this method to investigate the dynamic behavior and interactions of this compound systems in solution were found in the surveyed scientific literature.

Solvent Effects and Conformational Dynamics

The conformation and dynamic behavior of molecules containing the this compound group are profoundly influenced by their surrounding solvent environment. Computational models, ranging from implicit continuum models to explicit solvent simulations, have been employed to understand these effects. frontiersin.orgmdpi.com

Quantum Mechanics–Molecular Mechanics (QM-MM) Molecular Dynamics (MD) simulations on related inorganic polysulfides in aqueous and dimethyl sulfoxide (B87167) (DMSO) solutions have revealed the existence of stable conformational isomers not previously identified. researchgate.net These studies indicate that the interconversion between different isomers is a rapid process, occurring on the order of hundreds of picoseconds. researchgate.net

Influence of Solvent: The solvent plays a critical role in determining the preferred conformation and the energy barriers between different states. frontiersin.orgnih.gov The choice of solvent can shift the conformational equilibrium. Studies on model systems have shown that polar solvents can decrease the free energy difference between conformers. researchgate.net

Computational approaches often use either implicit models, where the solvent is treated as a continuous medium, or explicit models, where individual solvent molecules are included in the calculation. frontiersin.orgmdpi.com Explicit solvent models have demonstrated that specific solute-solvent interactions, such as hydrogen bonding, can significantly stabilize certain conformations. mdpi.comnih.gov For instance, in the reaction of the hydrosulfide anion (HS⁻) with cystine, explicit water molecules were found to stabilize the reacting components through hydrogen bonding. nih.gov The stabilization energy of conformers can vary significantly with the solvent's polarity, as demonstrated in studies of other complex molecules in solvents like water, chloroform, acetonitrile, and DMSO. mdpi.com

The following table summarizes theoretical data from a study on a model compound, caespitate, showing how interaction energies and stabilization change with different solvent models. This illustrates the general principles that would apply to this compound systems.

SolventSolvent ModelStabilization Energy (kcal mol-1)Key Finding
ChloroformExplicit-4.97Greatest stabilization observed. mdpi.com
AcetonitrileExplicit-2.03Moderate stabilization. mdpi.com
WaterExplicit-0.33Least stabilization among polar solvents tested. mdpi.com
DMSOExplicit+1.41Destabilization observed in this model. mdpi.com

Intermolecular Interactions and Self-Assembly Prediction

The intermolecular forces involving the this compound group are crucial for predicting how these molecules interact with each other and with other species, leading to the formation of larger, ordered structures through self-assembly. reagent.co.ukmsu.edu These forces are significantly weaker than covalent bonds but govern many physical properties. msu.edu

Types of Intermolecular Interactions: The primary intermolecular forces at play in this compound systems include:

Ion-Dipole Interactions : As an anion, the this compound group can strongly interact with polar molecules. This is a particularly strong type of non-covalent interaction. msu.edutsijournals.com

Hydrogen Bonding : This is a strong, specific type of dipole-dipole interaction that can occur if the 'R' group contains hydrogen bond donors or acceptors. reagent.co.uk For instance, the nitrogen, oxygen, or fluorine atoms in a molecule can form strong hydrogen bonds. msu.edu The solvent itself can also participate in hydrogen bonding with the solute.

London Dispersion Forces : These van der Waals forces are present in all molecules and arise from temporary fluctuations in electron distribution. Their strength increases with the size and surface area of the molecule. savemyexams.com

Prediction of Self-Assembly: Computational modeling is a valuable tool for predicting and rationalizing the self-assembly of complex molecules. nih.gov Studies on related disulfide-containing molecules, such as 1,2-dithiolanes, have shown that a synergistic interplay between intermolecular hydrogen bonds and the conformational flexibility of the disulfide bond can direct the self-assembly pathway toward specific architectures, like supramolecular helices. researchgate.netnih.gov The solvent and substituents also play a critical role in this process. researchgate.netnih.gov The confinement within a crystal lattice can stabilize specific conformers that might be less favorable in solution. researchgate.netnih.gov

The formation of discrete, cyclic nanostructures and other supramolecular complexes can be mediated by transition metals coordinating to sulfur-containing ligands. researchgate.netgoogle.com An example is the synthesis of a complex nickel-thiophosphate salt, (PMIM)₂[Ni(P₂S₈)₂], which contains the term "this compound" in its formal chemical name. researchgate.netlakeforest.edu The crystal structure reveals a complex arrangement dictated by the interactions between the large, negatively charged nickel-thiophosphate anion and the organic imidazolium (B1220033) cations. researchgate.net

The following table summarizes the key intermolecular forces and their potential impact on the self-assembly of this compound systems.

Interaction TypeDescriptionPotential Role in Self-Assembly
Ion-DipoleElectrostatic attraction between the anionic this compound group and polar molecules/ions. msu.edutsijournals.comPrimary driving force for aggregation in polar environments and for interaction with metal cations.
Hydrogen BondingStrong directional interaction involving H bonded to N, O, or F. reagent.co.ukProvides specificity and directionality, leading to well-defined structures like helices or sheets. researchgate.netnih.gov
Dipole-DipoleAttraction between permanent dipoles in polar molecules. reagent.co.ukContributes to the overall cohesion and ordering of polar this compound derivatives.
London DispersionWeak attractions from temporary, induced dipoles. savemyexams.comContributes to the packing efficiency and stability of the final assembly, especially for nonpolar systems.

Reactivity and Reaction Mechanisms Involving the Disulfanidyl Moiety

Disulfanidyl Anion (RSS⁻) Reactivity as a Nucleophile

The this compound anion is a potent nucleophile, a characteristic that underpins much of its chemical behavior. Its reactivity is influenced by the presence of an alpha-sulfur atom, which modulates its electronic properties compared to a standard thiolate anion (RS⁻).

The hydrosulfide (B80085) anion (HS⁻), the simplest form of a this compound anion (with R=H), can react with oxidized thiol derivatives like disulfides (RSSR) and sulfenic acids (RSOH). nih.govnih.gov These reactions are considered plausible biological pathways for the formation of persulfides (RSSH), which are increasingly recognized as important signaling molecules. nih.govsemanticscholar.orgmdpi.com

The reaction with a disulfide proceeds via a nucleophilic attack of the this compound anion on one of the sulfur atoms of the disulfide bond, leading to the formation of a new persulfide and the release of a thiolate. mdpi.com

Reaction with Disulfides: RSS⁻ + R'SSR' → RSSR' + R'S⁻

Similarly, the this compound anion reacts readily with sulfenic acids, which are transient intermediates in thiol oxidation pathways. nih.govsemanticscholar.org This reaction involves the elimination of a water molecule and the formation of a persulfide. mdpi.com

Reaction with Sulfenic Acids: H₂S + RSOH → RSSH + H₂O mdpi.com

Systematic studies on the reaction of HS⁻ with various disulfides have shown that the process occurs through a concerted mechanism. nih.govnih.gov The formation of persulfides from these reactions has been confirmed experimentally; for instance, treating human serum albumin (HSA) disulfides with a sulfide (B99878) source leads to detectable sulfane sulfur, which includes persulfides. nih.gov

While persulfides (and by extension their conjugate base, the this compound anion) are considered strong nucleophiles, direct comparisons reveal nuances in their reactivity relative to thiolates (RS⁻). nih.govnih.gov

Studies comparing the reactivity of the hydrosulfide anion (HS⁻) with various disulfides have found that its intrinsic reactivity is about one order of magnitude lower than that of alkyl thiolates with comparable pKa values. nih.govsemanticscholar.orgresearchgate.net This reduced nucleophilic character in HS⁻ may be attributed to the absence of an inductive effect from an adjacent alkyl group, differences in sulfur polarizability, or solvation effects. nih.gov Despite this lower intrinsic reactivity, the higher availability of HS⁻ at physiological pH (due to the low pKa of H₂S) can make it a significant reactant. nih.gov

However, the resulting persulfides (RSSH) formed from these reactions are better nucleophiles than the original thiols, a phenomenon consistent with the alpha effect. nih.govnih.gov The alpha effect describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with a lone pair of electrons. In the case of the this compound anion (RSS⁻), the adjacent sulfur atom enhances the nucleophilicity of the terminal sulfur. Thiolate anions are already known to be better nucleophiles than their oxygen analogs, alkoxides, due to the greater polarizability of the larger sulfur atom. libretexts.orgstackexchange.commasterorganicchemistry.com The this compound anion builds upon this, exhibiting even greater nucleophilic strength than a simple thiolate. This enhanced reactivity has been demonstrated in reactions with various thiol-blocking reagents. wsu.edu

Table 1: Comparison of Nucleophilic Reactivity
SpeciesRelative NucleophilicityKey Factors
Alkoxide (RO⁻)BaseHigher electronegativity of oxygen holds electrons more tightly. masterorganicchemistry.com
Thiolate (RS⁻)More nucleophilic than alkoxideGreater size and polarizability of sulfur make electrons more available for donation. stackexchange.commasterorganicchemistry.com
Hydrosulfide (HS⁻)Less nucleophilic than alkyl thiolatesLacks the inductive effect of an adjacent alkyl group. nih.gov
This compound (RSS⁻)More nucleophilic than thiolateEnhanced nucleophilicity due to the alpha effect from the adjacent sulfur atom. nih.govnih.gov

Reactions with Disulfides (RSSR) and Sulfenic Acids (RSOH) to Form Persulfides (RSSH)

Ligand Exchange and Coordination Reactions of this compound-Containing Complexes

The this compound moiety can act as a ligand in transition metal complexes. The exchange of this and other ligands, as well as the redox activity of the resulting complex, are governed by fundamental principles of coordination chemistry.

Ligand exchange in metal complexes is a reaction where one ligand is replaced by another. chemguide.co.ukscience-revision.co.uklibretexts.org The stability of a metal complex can be described in two ways: thermodynamic stability, which relates to the change in free energy upon complex formation, and kinetic stability (lability or inertness), which refers to the rate of ligand substitution. samipubco.comlibretexts.org

The kinetics and thermodynamics of ligand substitution are influenced by several factors:

Mechanism: Reactions can proceed through dissociative (where a ligand leaves first, forming an intermediate) or associative (where the incoming ligand binds first) mechanisms. libretexts.orgchemrxiv.org

Nature of the Metal Ion: The size, charge, and electronic configuration of the central metal ion affect ligand exchange rates.

Incoming and Leaving Ligands: The pKa, size, and charge of the ligands are critical. For instance, adding an electron-withdrawing group to a ligand can promote its exchange.

Solvent: The coordinating ability of the solvent can play a significant role in the reaction pathway. nih.gov

While specific kinetic and thermodynamic data for this compound ligand exchange are not extensively documented, principles can be drawn from related sulfur-containing ligands like thiolates and polysulfanides. For example, studies on zinc dithiolate and tetrasulfanido complexes show that these sulfur-rich ligands can be exchanged and can participate in sulfur transfer reactions. nih.govrsc.org The stability of macrocyclic complexes often provides a thermodynamic driving force for replacing acyclic ligands to form more stable structures. inorgchemres.org

Table 2: Factors Influencing Ligand Exchange in Metal Complexes
FactorInfluence on Kinetics (Rate)Influence on Thermodynamics (Stability)
Metal Ion ChargeHigher charge generally decreases the rate.Higher charge generally increases stability.
Metal Ion SizeLarger ions often increase the rate.Size matching with the ligand is crucial for stability.
Ligand Basicity (pKa)Can influence the dissociation barrier. Affects the overall stability of the complex.
Chelate EffectChelating ligands generally lead to slower (more inert) exchange. libretexts.orgChelating ligands form more stable complexes (thermodynamic chelate effect). libretexts.org
Steric HindranceBulky ligands can increase the rate of dissociative substitution.Can decrease stability if ligands are too crowded.

Redox reactions in transition metal complexes involve the transfer of electrons, which can change the oxidation state of the metal center. libretexts.orgyale.edulibretexts.org Ligands play a crucial role in this process by modulating the redox potential of the metal. researchgate.net

A this compound ligand can be considered a "redox non-innocent" ligand, meaning the ligand itself can be oxidized or reduced, participating directly in the redox chemistry of the complex. nih.govrsc.org This is a known phenomenon for thiolate ligands. For example, in some gold(I)-thiolate complexes, mild oxidation results in the oxidation of the sulfur ligand to form a disulfide, rather than oxidizing the d¹⁰ gold(I) center. umaine.edu

It is plausible that metal-disulfanidyl centers would exhibit similar behavior, with the sulfur-sulfur bond being a potential site for redox activity. The interplay between a metal center, a thiolate, and additional sulfur atoms (as in a this compound or polysulfanido ligand) can significantly impact redox processes. nih.gov The coordination of the this compound ligand to a metal can activate the S-S bond for subsequent reactions. nih.gov This redox activity is a key feature of metal-based prodrugs, where a change in the cellular redox environment can trigger the activation of a compound. nih.gov

Kinetics and Thermodynamics of Ligand Substitution

Role in Sulfur Transfer Reactions and Related Chemical Processes

The this compound moiety is integral to sulfur transfer chemistry, a process vital for many biological functions. Persulfides are proposed to have roles in sulfur transport and enzymatic catalysis. nih.govsemanticscholar.org

The this compound group acts as a carrier for what is known as "sulfane sulfur"—a sulfur atom with a formal oxidation state of 0 that is bonded to other sulfur atoms. nih.gov This sulfane sulfur can be transferred to various acceptors. For example, a persulfide can react with a phosphine (B1218219) derivative, transferring its terminal sulfur to form a phosphine sulfide. nih.govresearchgate.net

A key reaction is transpersulfidation, where a persulfide reacts with a thiol. mdpi.com In this process, the terminal sulfur atom of the persulfide is transferred to the attacking thiol, forming a new persulfide and releasing the original thiol backbone. mdpi.com

Transpersulfidation: RSSH + R'SH ⇌ RSH + R'SSH

This type of intermolecular sulfur atom transfer is a fundamental mechanism for modifying peptides and proteins. rsc.org Metal complexes containing polysulfanido ligands, such as zinc tetrasulfanido complexes, have also been shown to transfer sulfur atoms to other molecules, highlighting the role of coordination in mediating this chemistry. rsc.org

Formation and Cleavage of Sulfur-Sulfur Bonds

The chemistry of the this compound group is intrinsically linked to the dynamics of the sulfur-sulfur bond. Its formation and cleavage are critical steps in many biological and chemical processes.

The formation of species containing the this compound moiety often proceeds through the reaction of hydrogen sulfide (or its anion, hydrosulfide, HS⁻) with oxidized sulfur species like disulfides (RSSR). nih.govresearchgate.netsemanticscholar.org This reaction is a plausible route for the generation of persulfides (RSSH) in biological systems, which can then exist as the this compound anion (RSS⁻) depending on the pH. nih.govresearchgate.netsemanticscholar.org The reaction can be represented as:

RSSR + HS⁻ ⇌ RSS⁻ + RSH

Another pathway for the formation of the sulfur-sulfur bond in persulfides involves the reaction of hydrogen sulfide with sulfenic acids (RSOH). nih.govresearchgate.netsemanticscholar.org

The cleavage of the sulfur-sulfur bond in disulfides and, by extension, in species containing the this compound moiety, can occur through several mechanisms. Thiol-disulfide exchange is a principal reaction where a thiolate anion attacks one of the sulfur atoms of the disulfide bond, leading to the cleavage of the original S-S bond and the formation of a new one. wikipedia.org This process is fundamental in the rearrangement of disulfide bonds within proteins. wikipedia.org

Redox cleavage is another significant mechanism for the scission of sulfur-sulfur bonds. nih.gov Oxidizing agents can lead to the formation of thiosulfinates and thiosulfonates, while reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can effectively break the disulfide bond to yield two thiol groups. wikipedia.orgnih.gov Mechanochemical activation has also been shown to induce disulfide bond cleavage through different mechanisms depending on the applied external force. ub.edu In some instances, unusual cleavage of a non-ylidic carbon-sulfur bond in sulfonium (B1226848) ylides can be catalyzed by palladium(II) complexes. rsc.org

In the context of protein chemistry, the formation and cleavage of disulfide bonds are crucial for proper protein folding and stability. wikipedia.orgmdpi.com The enzyme protein disulfide isomerase (PDI) plays a key role in catalyzing the oxidative folding of proteins by promoting the correct formation of disulfide bonds in the endoplasmic reticulum. mdpi.com

Mechanistic Studies of this compound-Mediated Transformations

Mechanistic studies have provided significant insights into the reactions involving the this compound moiety. The reaction of the hydrosulfide anion (HS⁻) with symmetric low molecular weight disulfides (RSSR) has been shown to proceed through a concerted S_N2 mechanism. nih.govresearchgate.net

Computational modeling of the reaction between HS⁻ and cystine reveals a linear transition state, which is characteristic of an S_N2 reaction. nih.gov The reaction exhibits a negative linear correlation between the logarithm of the pH-independent rate constants and the pKa of the leaving thiol group, which supports a simple concerted S_N2 mechanism. nih.gov This indicates that thiols with lower pKa values are better leaving groups. nih.gov

The intrinsic reactivity of the hydrosulfide anion in these reactions is about an order of magnitude lower than that of thiolates. nih.govresearchgate.net The table below summarizes the second-order rate constants for the reaction of HS⁻ with various low molecular weight disulfides.

Disulfidek" (M⁻¹s⁻¹)
Cystine (Cys-Cys)0.23 ± 0.01
Cystine dimethyl ester (CysOMe-CysOMe)0.080 ± 0.004
Oxidized glutathione (B108866) (GSSG)0.12 ± 0.01
2-Hydroxyethyl disulfide (HED)0.050 ± 0.003
Homocystine (Hcy-Hcy)0.30 ± 0.01
Data sourced from a study on the reaction of hydrogen sulfide with disulfides. researchgate.net

Further mechanistic investigations into disulfide bond reduction under mechanical stress have revealed a complex reactivity landscape. ub.edu At low to moderate forces, the cleavage is governed by a bimolecular S_N2 attack of a nucleophile, such as OH⁻, on a sulfur atom. However, at higher forces (around 2 nN), this mechanism competes with a unimolecular C-S bond rupture. ub.edu This highlights that the mechanism of S-S bond cleavage can be significantly altered by external factors.

In enzymatic systems, FAD-dependent thiol-disulfide oxidoreductases are involved in the formation of disulfide bonds in natural products like epidithiodiketopiperazines (ETPs). nih.gov The proposed mechanism involves the generation of a transient mixed-disulfide bond between the substrate and the enzyme, leading to a FAD-4a-thiol adduct, which subsequently forms the disulfide in the product with the concomitant reduction of FAD. nih.gov

Coordination Chemistry of Disulfanidyl Ligands

Synthesis and Characterization of Metal Complexes Featuring Disulfanidyl Ligands

The synthesis of metal complexes with this compound-containing ligands often involves reacting a metal salt with a source of the ligand, such as a thiophosphate. nih.govsysrevpharm.orgacs.org Characterization of these complexes relies on a suite of analytical techniques, including infrared (IR) and UV-Vis spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, to elucidate their structure and bonding. sysrevpharm.orgekb.egscirp.org

Transition Metal Coordination Chemistry of this compound Thiophosphates (e.g., [Ni(P₂S₈)₂]²⁻)

A notable example in the realm of transition metal complexes is the [Ni(P₂S₈)₂]²⁻ anion. nih.govacs.orgdoaj.org This complex can be synthesized via ionothermal methods, reacting elemental nickel, phosphorus, and sulfur in an ionic liquid like 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) ([EMIM][BF₄]). nih.govacs.org In this complex, the nickel ion is typically in an octahedral coordination environment. nih.govacs.org

The [P₂S₈]²⁻ ligand, a this compound thiophosphate, acts as a tridentate ligand, coordinating to the nickel center. nih.govacs.org The synthesis can also yield other nickel thiophosphate anions, demonstrating the versatility of this synthetic approach. nih.govacs.org For instance, depending on the reaction conditions and stoichiometry, complexes such as [Ni(P₃S₉)(P₂S₈)]³⁻ and [Ni(P₃S₉)₂]⁴⁻ can also be formed. nih.govacs.org

The characterization of these complexes confirms the coordination of the thiophosphate ligands to the nickel center. nih.govacs.org In the [Ni(P₂S₈)₂]²⁻ anion, two tridentate 1,3-P₂S₈²⁻ ligands are arranged in a cis configuration around the nickel atom. nih.govacs.org

Table 1: Examples of Nickel Thiophosphate Anions and their Ligands. nih.govacs.org
Complex AnionThiophosphate LigandsLigand Type
[Ni(P₂S₈)₂]²⁻1,3-P₂S₈²⁻Tridentate
[Ni(P₃S₉)(P₂S₈)]³⁻1,3-P₂S₈²⁻ and P₃S₉³⁻Tridentate
[Ni(P₃S₉)₂]⁴⁻P₃S₉³⁻Tridentate

Main Group Element Derivatives

The coordination chemistry of this compound-type ligands extends to main group elements, which are found in the s- and p-blocks of the periodic table. solubilityofthings.comlibretexts.org These elements, ranging from alkali metals to halogens, exhibit diverse reactivity and bonding characteristics. solubilityofthings.comlibretexts.org Organometallic derivatives of main group elements, where there is a direct bond between a main group element and a carbon atom, are a significant area of study. wikipedia.org The reactivity of these compounds is influenced by the electropositivity of the main group element. wikipedia.org For instance, derivatives of highly electropositive alkali and alkaline earth metals tend to be very reactive. wikipedia.org While specific examples of main group element complexes with "this compound" as a ligand are not extensively detailed in the provided search results, the general principles of main group chemistry suggest that such complexes could be formed, particularly with elements from groups 13 through 16. solubilityofthings.comrsc.orgrsc.org The formation and stability of these derivatives would depend on the nature of the main group element and the specific this compound-containing ligand.

Electronic Structure and Bonding in this compound Metal Complexes

The electronic structure and bonding in metal complexes containing this compound ligands can be understood through the application of ligand field theory and molecular orbital theory. wikipedia.orgnumberanalytics.combritannica.com These theories provide a framework for describing how the interaction between the metal d-orbitals and the ligand orbitals affects the electronic properties of the complex. fiveable.melibretexts.org

Ligand Field Theory and Molecular Orbital Analysis

Ligand field theory (LFT) is a more comprehensive model than crystal field theory as it incorporates the covalent nature of metal-ligand bonding. wikipedia.orgfiveable.mesolubilityofthings.com It considers the overlap of metal and ligand orbitals to form molecular orbitals (MOs). libretexts.org In a typical transition metal complex, the d-orbitals of the metal ion split into different energy levels due to the electrostatic field created by the surrounding ligands. numberanalytics.comlibretexts.org

For an octahedral complex, the five d-orbitals split into two sets: the lower energy t₂g orbitals (dxy, dyz, dxz) and the higher energy eg* orbitals (dx²-y², dz²). libretexts.orgyoutube.com The energy difference between these sets is known as the ligand field splitting parameter (Δo). britannica.com The formation of molecular orbitals involves the combination of metal s, p, and d orbitals with appropriate ligand orbitals. wikipedia.orglibretexts.org Bonding MOs are typically lower in energy and have more ligand character, while antibonding MOs are higher in energy and have more metal character. libretexts.org Non-bonding orbitals, such as the t₂g set in some cases, may also exist. libretexts.org The electronic configuration of the complex, which determines its magnetic and spectroscopic properties, is dictated by how the metal's d-electrons fill these molecular orbitals. britannica.comfiveable.me

Spectroscopic Signatures of Metal-Disulfanidyl Interactions

Spectroscopic techniques are crucial for probing the electronic structure of coordination compounds. azooptics.comreliance-foundry.comnih.gov UV-Visible spectroscopy, for example, can reveal electronic transitions between the split d-orbitals (d-d transitions). solubilityofthings.com The energy of these transitions corresponds to the ligand field splitting parameter and provides information about the strength of the metal-ligand interaction. fiveable.mepressbooks.pub

Infrared (IR) spectroscopy is another valuable tool for characterizing metal-disulfanidyl complexes. unifi.itkpi.ua Vibrational frequencies associated with the this compound ligand can shift upon coordination to a metal center. scirp.org For example, changes in the stretching frequencies of P-S or S-S bonds within a thiophosphate ligand can indicate how the ligand is bound to the metal. acs.org Furthermore, new bands appearing in the far-IR region can often be assigned to metal-ligand stretching vibrations, providing direct evidence of coordination. scirp.orgresearchgate.net These spectroscopic signatures serve as a fingerprint for the metal-disulfanidyl interaction.

Advanced Characterization of Coordination Compounds (e.g., Crystallography, Magnetism)

To gain a comprehensive understanding of this compound metal complexes, advanced characterization techniques such as single-crystal X-ray crystallography and magnetic susceptibility measurements are employed. mdpi.comdemokritos.gr

Crystallography provides precise information about the three-dimensional arrangement of atoms within the complex, including bond lengths and angles. demokritos.grberkeley.edu This is essential for determining the coordination geometry of the metal center and the exact binding mode of the this compound ligand. doaj.orgmdpi.com For instance, crystallographic studies of [Ni(P₂S₈)₂]²⁻ have confirmed the octahedral coordination of the nickel ion and the tridentate nature of the P₂S₈²⁻ ligand. nih.govacs.orgdoaj.org

Magnetic measurements offer insights into the electronic structure of the complex by determining the number of unpaired electrons. pressbooks.pubscribd.comlibretexts.org Paramagnetic complexes, which contain unpaired electrons, are attracted to a magnetic field, while diamagnetic complexes, with all electrons paired, are weakly repelled. britannica.comlibretexts.org The magnetic moment of a complex is directly related to the number of unpaired electrons and can be used to distinguish between high-spin and low-spin configurations in certain transition metal complexes. britannica.comlibretexts.org For example, in an octahedral field, a d⁶ metal ion can have four unpaired electrons (high-spin) or be diamagnetic (low-spin), depending on the magnitude of the ligand field splitting. libretexts.org

Table 2: Characterization Techniques and Information Obtained for Coordination Compounds. pressbooks.pubmdpi.comdemokritos.grlibretexts.org
TechniqueInformation Provided
Single-Crystal X-ray Crystallography3D atomic arrangement, bond lengths, bond angles, coordination geometry
Magnetic SusceptibilityNumber of unpaired electrons, magnetic moment, distinction between high-spin and low-spin states
UV-Visible SpectroscopyElectronic transitions (d-d transitions), ligand field splitting energy
Infrared SpectroscopyVibrational modes, changes in ligand vibrations upon coordination, metal-ligand vibrations

Advanced Analytical Methodologies for Complex Disulfanidyl Containing Systems

Hyphenated Techniques for Separation and Identification

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for analyzing complex mixtures. For disulfanidyl-containing compounds, coupling chromatography or electrophoresis with mass spectrometry provides the necessary separation power and structural information for unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. Direct analysis of compounds containing the this compound group by GC-MS is challenging due to their polarity and thermal instability. However, derivatization can be employed to convert them into more volatile and stable derivatives suitable for GC-MS analysis. researchgate.net For instance, in the analysis of volatile sulfur compounds in wine, which can include precursors like persulfides, derivatization is a common strategy to improve detection. researchgate.net

Metabolite profiling in biological samples, such as seeds, has been successfully performed using GC-MS. frontiersin.org While not directly targeting this compound, these methods are crucial for understanding the broader metabolic context in which persulfides play a role, such as in sulfur amino acid metabolism. frontiersin.org The general workflow involves extraction of metabolites, derivatization to increase volatility (e.g., silylation), separation on a GC column, and detection by a mass spectrometer.

Table 1: Illustrative GC-MS Parameters for Metabolite Profiling Relevant to Sulfur Metabolism

Parameter Typical Value/Condition Purpose
Derivatization Silylation (e.g., with MSTFA) Increases volatility and thermal stability of polar metabolites.
Column Non-polar (e.g., DB-5ms) Separates compounds based on boiling point and polarity.
Injection Mode Splitless Maximizes the amount of analyte reaching the column for trace analysis.
Oven Program Temperature gradient (e.g., 70°C to 320°C) Allows for the separation of a wide range of compounds with different volatilities.
Ionization Mode Electron Ionization (EI) Provides reproducible fragmentation patterns for library matching and identification.
Mass Analyzer Quadrupole or Time-of-Flight (TOF) Separates ions based on their mass-to-charge ratio for detection.

High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), have become the premier techniques for the analysis of this compound-containing compounds, particularly in biological systems. mdpi.comnih.gov These methods are ideal for non-volatile, polar, and thermally labile molecules.

A critical challenge in analyzing persulfides is their instability. To overcome this, a common strategy involves derivatization with thiol-reactive reagents immediately after sample collection. mdpi.comshimadzu.comshimadzu.com These reagents, such as N-ethylmaleimide (NEM), monobromobimane (B13751) (mBBr), and iodoacetamide (B48618) (IAM) derivatives, form stable adducts with the persulfide group, preventing its degradation and allowing for accurate quantification. nih.govportlandpress.comresearchgate.netnih.govrcsi.science For example, a derivative of iodoacetamide, β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM), has been shown to effectively stabilize polysulfur structures for analysis. mdpi.com

Researchers have developed robust LC-MS/MS methods to detect and quantify a range of reactive sulfur species, including cysteine persulfide (CysSSH) and glutathione (B108866) persulfide (GSSH). nih.govpnas.org These methods have confirmed the presence of significant levels of persulfides in various mammalian cells, tissues, and plasma. pnas.orgnih.gov The use of stable isotope-labeled internal standards is often incorporated for precise quantification. portlandpress.com

Table 2: Example UPLC-MS/MS Conditions for this compound (Persulfide) Analysis

Parameter Condition Reference
Derivatizing Agent N-ethylmaleimide (NEM) or β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM) nih.gov
Chromatography Reversed-phase UPLC with a C18 column (e.g., YMC-Triart C18, Waters Acquity CSH C18) nih.govsoton.ac.uk
Mobile Phase A 0.1% Formic Acid in Water or 5 mM Ammonium Acetate in Water nih.govsoton.ac.uk
Mobile Phase B 0.1% Formic Acid in Methanol or 95% Acetonitrile with 5 mM Ammonium Acetate nih.govsoton.ac.uk
Detection Mode Positive Electrospray Ionization (ESI+) soton.ac.uk
MS Analysis Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer soton.ac.uk

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a highly efficient analytical technique that offers rapid separations with high resolution, requiring only nanoliter sample volumes. rhhz.net It is particularly well-suited for the analysis of charged species, making it a valuable tool for separating sulfur-containing amino acids and related metabolites. researchgate.netnih.gov

Recent advancements in CE-MS have focused on improving sensitivity and throughput. For example, methods using multisegmented injection and online sample preconcentration have been developed for the high-throughput and sensitive analysis of intermediates in sulfur metabolism. researchgate.net Furthermore, coupling CE with inductively coupled plasma-mass spectrometry (CE-ICP-MS) allows for species-unspecific quantification of sulfur in biological molecules by measuring the sulfur isotopes. acs.orgnih.gov This approach can determine the total sulfur content in separated compounds like cysteine and albumin. acs.org While direct analysis of the this compound group itself is less reported, CE-MS is a powerful technique for analyzing the metabolic network in which these species participate. researchgate.netnih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS, UPLC-MS/MS)

Surface-Sensitive Spectroscopic Techniques

When this compound-containing species are part of a surface or material interface, specialized surface-sensitive techniques are required for their analysis. These methods provide information about elemental composition, chemical states, and surface morphology.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. XPS is highly effective for distinguishing between different sulfur oxidation states. researchgate.net

Studies have successfully used XPS to identify and differentiate between sulfide (B99878) (S²⁻), elemental sulfur (S⁰), and polysulfides on various surfaces. rsc.orgacs.org In polysulfide chains, XPS can distinguish between the terminal sulfur atoms, which bear a negative charge, and the central sulfur atoms, which are in a zero-valent state. rsc.org For example, analysis of mineral sulfides and alkali polysulfides showed that central sulfur atoms in a polysulfide chain have a binding energy close to that of elemental sulfur, while terminal sulfur atoms show a significant shift to lower binding energy due to their negative charge. rsc.org This capability was used to confirm that in a bacterial encapsulin compartment loaded with a cysteine desulfurase (CD), the stored sulfur was predominantly in the S⁰ oxidation state, characteristic of long poly-persulfide chains or elemental sulfur, contrasting with the S²⁻ state found in the shell-only sample. biorxiv.org

Table 3: Representative Sulfur 2p Binding Energies from XPS Analysis

Sulfur Species Oxidation State Approximate S 2p₃/₂ Binding Energy (eV) Reference
Sulfide (e.g., in FeS) -2 ~161-162 rsc.org
Terminal Sulfur in Polysulfide (Sₙ²⁻) -1 ~162.4 rsc.org
Central Sulfur in Polysulfide (Sₙ²⁻) 0 ~163.7 rsc.org
Elemental Sulfur (S₈) 0 ~164.3
Disulfide (e.g., in Pyrite FeS₂) -1 ~162.7
Sulfite (SO₃²⁻) +4 ~166-167 mdpi.com
Sulfate (SO₄²⁻) +6 ~168-169 mdpi.com

Note: Binding energies can vary slightly depending on the chemical environment and instrument calibration.

Scanning Probe Microscopy (SPM) encompasses a family of techniques, including Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), that image surfaces at the atomic scale. These methods are invaluable for studying the structure and arrangement of sulfur-containing adsorbates on surfaces.

STM has been used extensively to study the spatial structures of sulfur adatoms and sulfur-containing molecules like thiols on metal surfaces. nih.govaps.orgaip.org These studies reveal how sulfur atoms arrange themselves into ordered lattices, clusters, and other structures depending on coverage and substrate. aps.orgaps.org For instance, on a Rhenium(0001) surface, sulfur was observed to form (2x2) structures at low coverages and clusters of three or four atoms at higher coverages. aps.org

While direct imaging of a this compound group is complex, STM and AFM can characterize surfaces where such species are expected to form or be present. For example, SPM techniques can be used to image sulfur vacancies in materials like molybdenum disulfide (MoS₂), which are point defects critical to the material's properties. researchgate.net The imaging of self-assembled monolayers of sulfur-containing molecules provides insight into the bonding and organization at the interface, which is governed by the chemistry of the sulfur headgroup. aip.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

Chemometric and Data Analysis Approaches for Complex Datasets

In the analysis of complex systems containing this compound and its derivatives, the sheer volume and complexity of data generated by modern analytical instruments necessitate advanced data processing techniques. frontiersin.org Chemometrics, the application of statistical and mathematical methods to chemical data, provides the tools to extract meaningful information from these large datasets. wikipedia.orguitm.edu.my These approaches are crucial for model development, sample classification, and process monitoring, turning raw data into understandable patterns and predictive models. uitm.edu.my

Principal Component Analysis (PCA) for Sample Classification

Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique used for exploring and visualizing complex, multidimensional datasets. uitm.edu.mynih.gov Its primary function is to reduce the dimensionality of the data while retaining the maximum amount of original variance. uitm.edu.mymdpi.com By transforming the original variables into a new set of uncorrelated variables called principal components (PCs), PCA allows for the identification of patterns, groupings, and outliers that might not be apparent in the raw data. nih.govresearchgate.net

In the context of this compound-containing systems, such as in the study of advanced polymer networks, PCA can be instrumental. For instance, in the analysis of aromatic disulfide-based vitrimers, researchers have utilized PCA to interpret large sets of ¹H NMR spectra. rsc.org By applying PCA to spectra obtained under various processing conditions, it is possible to classify samples and identify the key variables influencing material degradation. rsc.org The analysis can reveal which experimental factors, such as processing time or temperature, have the most significant impact on the chemical stability of the disulfide bonds. rsc.org

A typical application would involve collecting spectral data from numerous samples processed under different conditions. PCA then reduces the many spectral data points for each sample into a few principal components. Plotting these PCs (e.g., PC1 vs. PC2) can visually group samples with similar chemical characteristics, effectively classifying them based on their processing history and resulting chemical state.

Table 1: Example of PCA Application for Classifying this compound-Based Vitrimer Samples Under Different Processing Conditions.

Sample IDProcessing Time (min)Temperature (°C)PC1 Score (Variance related to Time)PC2 Score (Variance related to Temp)Assigned Class
V-0130180-1.5-1.2Minimal Degradation
V-0230200-1.40.8Moderate Degradation
V-0330220-1.62.5High Degradation
V-04601800.5-1.4Moderate Degradation
V-05602000.40.9High Degradation
V-06602200.62.6Severe Degradation
V-07901802.5-1.3High Degradation
V-08902002.41.0Severe Degradation

Multivariate Curve Resolution – Alternating Least Squares (MCR-ALS) for Process Monitoring

Multivariate Curve Resolution – Alternating Least Squares (MCR-ALS) is a powerful chemometric technique designed to resolve mixed and overlapping signals from unresolved chemical mixtures. wordpress.comnih.gov It is particularly valuable for process monitoring, where it can deconstruct data from spectroscopic or chromatographic analyses into the pure response profiles (e.g., spectra) and concentration profiles of each chemical constituent in the system. wordpress.commdpi.com The method operates on a bilinear model (D = CSᵀ), where the experimental data matrix (D) is decomposed into the matrices of concentration profiles (C) and pure spectra (Sᵀ) without prior knowledge of the mixture's composition. wordpress.com

The application of MCR-ALS is highly relevant for monitoring dynamic processes involving this compound, such as synthesis reactions, degradation studies, or the performance of adaptable polymer networks. rsc.orgnih.gov For example, when studying the thermal reprocessing of aromatic disulfide-based vitrimers, MCR-ALS can be applied to time-resolved spectroscopic data (e.g., NMR or Raman) to monitor the evolution of different chemical species. rsc.orgrsc.org This allows for the quantification of the original disulfide compound, key intermediates, and potential degradation byproducts over time. rsc.org

The "alternating least squares" algorithm iteratively optimizes the C and Sᵀ matrices under certain constraints (e.g., non-negativity of concentrations and spectra) to arrive at a chemically meaningful solution. wordpress.commdpi.com This capability enables researchers to estimate the extent of degradation under different experimental conditions and gain insights into the underlying reaction kinetics. rsc.orgnih.gov

Table 2: Resolved Relative Contributions of Chemical Species During Thermal Processing of a this compound System using MCR-ALS.

Processing Time (min)Original Disulfide (%)Intermediate Species (%)Degradation Product (%)
010000
1585123
3072208
60552817
90403525
120283240

Artificial Intelligence and Machine Learning in Chemical Analysis

Artificial Intelligence (AI) and its subset, Machine Learning (ML), are transforming chemical analysis by enabling the development of sophisticated predictive models from complex data. engineering.org.cnnih.gov Unlike traditional statistical methods that are programmed with explicit rules, ML algorithms can learn patterns directly from data, making them exceptionally suited for high-dimensional chemical datasets. engineering.org.cnsciencedaily.com These technologies are increasingly applied for tasks such as quantitative structure-activity relationship (QSAR) modeling, spectral prediction, and the automated interpretation of analytical data. nih.govnih.gov

In the analysis of complex systems involving this compound, AI and ML can offer predictive insights that go beyond classification or process monitoring. For example, an Artificial Neural Network (ANN), a type of supervised ML model, could be trained on a large dataset of this compound derivatives and their measured properties (e.g., reactivity, stability, or biological activity). uitm.edu.mymdpi.com Once trained, the model could predict these properties for new, unsynthesized this compound-containing molecules, accelerating materials discovery and drug design efforts. nih.govrsc.org

The process involves training a model on a "training set" of known data and then validating its predictive power on a separate "test set." The ability of these models to handle non-linear relationships makes them particularly powerful for modeling the complex interplay of factors that determine a chemical's behavior. mdpi.com Applications range from predicting toxicological profiles to optimizing reaction conditions for the synthesis of this compound-based compounds. nih.gov

Table 3: Example of a Machine Learning Model for Predicting Chemical Properties of Novel this compound Derivatives.

Derivative IDMolecular Descriptors (Input)Measured Stability (Training Data)Predicted Stability (Model Output)Application
DS-001[Descriptor Set A]HighHighModel Training
DS-002[Descriptor Set B]LowLowModel Training
DS-003[Descriptor Set C]MediumMediumModel Validation
DS-004 (Novel)[Descriptor Set D]N/AHighNew Material Screening
DS-005 (Novel)[Descriptor Set E]N/ALowNew Material Screening

Emerging Directions and Future Research in Disulfanidyl Chemistry

Development of Novel Disulfanidyl-Based Reagents and Catalysts

The development of new reagents and catalysts is a cornerstone of advancing organic synthesis. researchgate.net In this context, this compound-containing compounds, often referred to as persulfides, are being explored for their unique reactivity. Persulfides are more potent nucleophiles than their corresponding thiols, a phenomenon known as the alpha effect, which makes them highly effective in certain chemical transformations. nih.gov

Recent research has focused on creating stable and accessible persulfide-generating molecules that can be used as reagents in synthesis. For example, stable precursors that release the persulfide under specific conditions allow for controlled sulfur transfer reactions. The reaction of N-thiohydroxy succinimide (B58015) esters (NTSEs) represents a versatile approach, serving as acylthio surrogates for the synthesis of various compounds, including acyl disulfides, through selective bond cleavage. organic-chemistry.org Another strategy involves the reaction of a thiol with 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol intermediate, which can then react with a second thiol to produce unsymmetrical disulfides in a one-pot sequence, avoiding harsh oxidizing agents. organic-chemistry.org

The table below summarizes key developments in reagents used for disulfide and persulfide synthesis.

Table 1: Recent Reagents for Disulfide/Persulfide Synthesis

Reagent/System Description Application Reference
N-Thiohydroxy succinimide esters (NTSEs) Versatile reagents for selective C-S and N-S bond cleavage. Synthesis of acyl disulfides, ketones, and thioesters. organic-chemistry.org
1-Chlorobenzotriazole (BtCl) Activates a thiol to form an RSBt intermediate. One-pot synthesis of unsymmetrical disulfides from two different thiols under mild conditions. organic-chemistry.org
Bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide Phosphorus-based reagent for disulfide bond formation. Preparation of unsymmetrical disulfides from thiols with various functionalities. organic-chemistry.org

In catalysis, the focus is on designing systems that can harness the reactivity of the this compound moiety. This includes developing metal complexes that can activate or be functionalized with persulfide ligands. These catalysts could enable novel reaction pathways, particularly in areas like cross-coupling and asymmetric synthesis. For instance, nickel-catalyzed cross-electrophile coupling has been used to form unsymmetrical disulfides from alkyl bromides and tetrasulfides, a process that proceeds through trisulfide intermediates. researchgate.net The development of novel catalysts, including those based on earth-abundant metals and bio-inspired frameworks, aligns with the principles of green chemistry by enabling efficient reactions under milder conditions. researchgate.net

Integration of this compound Chemistry in Materials Science Applications (e.g., Polymers, Functional Materials)

The integration of this compound or disulfide functionalities into polymers and other materials is a burgeoning area of research. uni-bayreuth.deuoregon.edu The disulfide bond's dynamic nature—its ability to be cleaved and reformed under specific stimuli (e.g., redox changes, light)—makes it an ideal component for creating "smart" or functional materials.

In polymer science, incorporating disulfide linkages into the polymer backbone or as cross-linking agents allows for the development of self-healing materials, degradable plastics, and drug-delivery vehicles. nih.govumn.edu For example, macromolecular persulfide donors, such as those based on polymers or peptides, are being explored. nih.gov These systems can be designed to release persulfides in a controlled manner, potentially for localized therapeutic applications. The choice of monomer, degree of polymerization, and polymer architecture are variables that can be tuned to create a wide range of functional polymeric materials. nih.gov

The table below highlights potential applications of this compound chemistry in materials science.

Table 2: Applications of this compound/Disulfide Moieties in Materials Science

Application Area Functionality Potential Use Case Reference
Self-Healing Polymers Reversible disulfide bond cleavage and formation. Materials that can repair themselves after damage, extending product lifespan. umn.edu
Drug Delivery Systems Redox-responsive cleavage of disulfide cross-links. Targeted release of therapeutic agents in specific cellular environments (e.g., inside cancer cells with high glutathione (B108866) levels). nih.gov
Functional Surfaces Anchoring of molecules via disulfide bonds. Creation of biocompatible coatings for medical implants or sensors. diva-portal.org

Furthermore, research into inorganic materials has shown that this compound groups can be part of complex anionic structures. For example, ionothermal synthesis has been used to create novel nickel thiophosphate anions, such as [Ni(P₂S₈)₂]²⁻, where the complex anion contains this compound-disulfanylidene-tetrathiadiphosphinane ligands. nih.govresearchgate.netresearchgate.netiucr.org These materials exhibit interesting properties, such as luminescence, and their synthesis in ionic liquids represents a novel approach to creating advanced functional materials. nih.govresearchgate.net

Computational Design and Prediction of this compound-Containing Chemical Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of chemical systems, mitigating the need for extensive and costly experimentation. nih.govmdpi.com In the context of this compound chemistry, methods like Density Functional Theory (DFT) are crucial for elucidating the structural, electronic, and reactive properties of these often unstable molecules. nih.govmdpi.com

Recent computational studies have provided deep insights into the reactivity of persulfides. For example, DFT calculations have been used to demonstrate that steric bulk and electronic effects can determine the reaction pathway of a persulfide with a thiol. nih.govchemrxiv.org These calculations show that increasing steric hindrance can steer the reaction towards "transpersulfidation" (sulfur atom transfer) rather than the direct release of hydrogen sulfide (B99878) (H₂S). nih.govchemrxiv.org This predictive power is vital for designing persulfide-based reagents and understanding their biological roles.

Computational approaches are also employed to:

Predict Reaction Mechanisms: DFT calculations help verify the involvement of key intermediates, such as perthiyl radicals (RSS•), in novel synthetic reactions. researchgate.net

Design New Materials: Structure prediction methods can be used to design novel inorganic materials or predict new topologies for zeolite-type structures by exploring how building units can be assembled. researchgate.net

Screen for Drug Candidates: In silico methods are used to predict the properties of potential drug molecules, including their absorption, metabolism, and toxicity (ADMET), which is essential in the early stages of drug development. nih.govnih.gov

The synergy between computational prediction and experimental work is accelerating the discovery of new catalysts and materials. researchgate.netrsc.org For instance, active learning frameworks that combine machine learning models with experimental data are being used to discover novel catalysts for important industrial reactions like ammonia (B1221849) synthesis. rsc.org

Methodological Advancements in the Synthesis and Characterization of Complex this compound Compounds

Progress in this compound chemistry is intrinsically linked to the development of better methods for both synthesizing and characterizing these compounds. Given that many persulfides are kinetically unstable, there is a continuous need for milder and more efficient synthetic routes. wikipedia.org

Recent synthetic advancements include:

Reductive Cross-Coupling: A nickel-catalyzed reductive cross-electrophile coupling method has been developed to create unsymmetrical disulfides from unactivated alkyl bromides and tetrasulfides, offering a novel approach to S-S bond formation. researchgate.net

Ionothermal Synthesis: The use of ionic liquids as solvents for high-temperature reactions has enabled the synthesis of new inorganic materials containing complex thiophosphate anions with this compound moieties. nih.goviucr.org This method takes advantage of the high thermal stability and low vapor pressure of ionic liquids. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: Modern techniques are being applied to produce heterocyclic compounds like triazoles, which can be precursors or scaffolds for more complex molecules. mdpi.com These methods often offer better yields, higher selectivity, and shorter reaction times.

Characterization also presents a significant challenge. The labile nature of the S-S and S-H bonds in persulfides requires sophisticated analytical techniques.

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) are essential for identifying persulfide species, often in combination with selective labeling methods. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to elucidate the structure of stable persulfide derivatives. acs.org

X-ray Crystallography: For compounds that can be crystallized, X-ray diffraction provides definitive structural information, as was done for trityl persulfide. wikipedia.org

Spectroscopic and Electrochemical Methods: A combination of UV-vis, NMR, and EPR spectroscopy, along with electrochemical techniques, is used to identify catalytic intermediates and elucidate reaction mechanisms in systems involving molecular catalysts. diva-portal.org

The development of new analytical probes and methods, such as selective fluorescent probes or advanced mass spectrometry techniques, is crucial for detecting and quantifying these reactive species in complex biological and chemical systems. nih.govnih.gov

Q & A

Q. What are the key physicochemical properties of Disulfanidyl, and how do they influence experimental design?

this compound (a dithiolate ion) is characterized by its sulfur-sulfur bonding and redox activity. Key properties include solubility in polar solvents, stability under varying pH conditions, and reactivity with electrophilic agents. These properties necessitate controlled experimental environments (e.g., inert atmospheres for redox studies) and analytical techniques like UV-Vis spectroscopy to track reaction kinetics. Researchers should prioritize purity verification via HPLC or mass spectrometry to avoid confounding results .

Q. How should researchers conduct an initial literature review on this compound?

Use systematic search strategies across databases like PubMed, Web of Science, and specialized chemistry repositories (e.g., NIST Chemistry WebBook). Boolean operators (e.g., "this compound AND synthesis") improve precision. Exclude non-peer-reviewed sources (e.g., Benchchem) and prioritize studies detailing experimental protocols, reproducibility, and raw data transparency. Cross-reference with toxicological profiles for safety considerations .

Q. What are the ethical considerations when designing studies involving this compound?

For human or animal studies, ensure compliance with institutional review boards (IRBs). Document participant selection criteria, informed consent processes, and safety protocols. Use Material Safety Data Sheets (MSDS) to define handling procedures and emergency responses. For in vitro work, validate cell line sensitivity to redox-active compounds like this compound to avoid false toxicity signals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Analyze methodological variables across studies:

  • Dose-response curves : Compare LC50 values and exposure durations.
  • Model systems : Assess differences between in vitro (e.g., hepatocyte assays) and in vivo models.
  • Analytical techniques : Ensure consistency in metrics (e.g., IC50 vs. EC50). Use meta-analysis frameworks to quantify heterogeneity and identify confounding factors (e.g., impurity interference) .

Q. What strategies optimize the detection of this compound in complex matrices?

Employ hyphenated techniques such as LC-MS/MS with electrospray ionization (ESI) for high sensitivity. Validate methods using spiked recovery experiments in biological or environmental samples. Adjust mobile phase composition (e.g., acetonitrile:water gradients) to enhance peak resolution. Report limits of detection (LOD) and quantification (LOQ) with error margins .

Q. How can mechanistic studies elucidate this compound’s redox behavior?

Design experiments using cyclic voltammetry to map oxidation-reduction potentials. Pair with computational chemistry (DFT calculations) to predict reaction pathways. Monitor intermediate species via stopped-flow spectroscopy. For biological systems, use knockout cell lines (e.g., glutathione-deficient) to isolate this compound-specific effects .

Methodological Guidelines

Q. Table 1: Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Solubility in water25 mg/L (25°C)
Redox potential (E°)−0.34 V (vs. SHE)
Stability in airOxidizes within 2 hours

Q. Table 2: Toxicological Endpoints for this compound

Model SystemEndpoint (LD50/EC50)Exposure DurationReference
Rat (oral)12 mg/kgAcute (24h)
Zebrafish embryo0.8 µM96h

Key Recommendations

  • Data Contradictions : Apply the Cochrane Handbook’s risk-of-bias tool to assess study validity, focusing on randomization, blinding, and data completeness .
  • Advanced Synthesis : Use organometallic catalysts to stabilize this compound intermediates during synthetic protocols .
  • Reporting Standards : Follow IUPAC guidelines for nomenclature and the EQUATOR Network’s checklists for experimental reproducibility .

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